1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the tyrosine kinase Ephrin type-A receptor 2 (EphA2). EphA2 is a transmembrane receptor protein that plays a crucial role in cell signaling and is involved in various cellular processes, including cell adhesion, migration, proliferation, and differentiation. EphA2 is overexpressed in several types of cancer, including breast, lung, prostate, and colon cancer, and is associated with poor prognosis and metastasis. Therefore, EphA2 has emerged as a promising therapeutic target for cancer treatment.
Wirkmechanismus
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide acts as a selective inhibitor of EphA2 tyrosine kinase activity. EphA2 activation leads to the phosphorylation of downstream signaling molecules, such as AKT, ERK, and FAK, which are involved in cell survival, proliferation, and migration. Inhibition of EphA2 activity by 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide leads to the inhibition of these downstream signaling pathways, resulting in decreased cell proliferation, migration, and invasion.
Biochemical and physiological effects:
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the growth, migration, and invasion of cancer cells in vitro and in vivo. 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It is also highly selective for EphA2 and does not inhibit other kinases. However, 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has some limitations, including its poor solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide. One direction is the development of more potent and selective inhibitors of EphA2. Another direction is the investigation of the role of EphA2 in other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, the clinical development of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide for cancer treatment is an important future direction, which requires further preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide involves several steps, including the formation of the pyrrole ring, the pyrazole ring, and the carboxamide group. The synthesis of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide was first reported by Pfizer in 2009 (US Patent Application No. US20100075898A1). The synthesis involves the reaction of 1-propyl-1H-pyrrole-2,5-dione with 2-bromo-5-chloromethylpyrazole to form 1-propyl-5-(chloromethyl)-N-(2-pyrazolyl)pyrrole-2-carboxamide. The chloromethyl group is then replaced with a 5-(hydroxymethyl) group using sodium borohydride, followed by the reaction with 1H-pyrazole-5-carboxaldehyde to form 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several preclinical studies have demonstrated that 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide inhibits the growth, migration, and invasion of cancer cells in vitro and in vivo. 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with other cancer treatments.
Eigenschaften
IUPAC Name |
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-7-16-8-3-4-11(16)12(17)13-9-10-5-6-14-15-10/h3-6,8H,2,7,9H2,1H3,(H,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTJYQIMWFWTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)NCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.